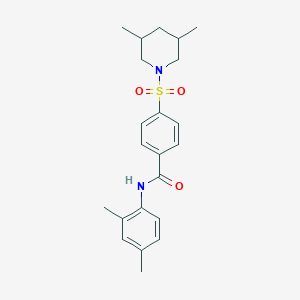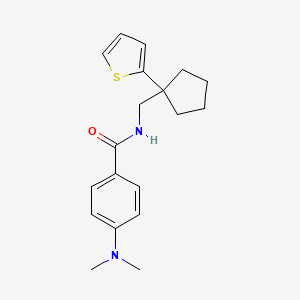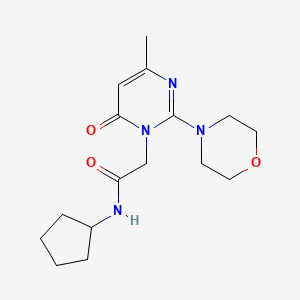
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide, also known as CP-945,598, is a synthetic compound that has been studied for its potential use in treating various medical conditions.
Mécanisme D'action
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide works by binding to and activating the alpha-2 adrenergic receptor, which is a type of receptor found in the brain and other parts of the body. This receptor is involved in the regulation of various physiological processes, including pain perception, anxiety, and mood. By activating this receptor, 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide can modulate the activity of various neurotransmitters in the brain, which can lead to its therapeutic effects.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce the release of certain neurotransmitters in the brain that are associated with pain perception, such as substance P and glutamate. It has also been shown to increase the levels of certain neurotransmitters in the brain that are associated with mood regulation, such as norepinephrine and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide is that it has been shown to have therapeutic effects in animal models of pain, anxiety, and depression. This makes it a potentially useful compound for further study in these areas. One limitation of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide is that it has only been studied in animal models, and its effects in humans are not yet known. In addition, more research is needed to determine the optimal dosing and administration of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide for therapeutic use.
Orientations Futures
There are several future directions for the study of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide. One direction is to further investigate its potential use in treating pain, anxiety, and depression in humans. This could involve clinical trials to determine its safety and efficacy in these populations. Another direction is to explore its potential use in treating other medical conditions, such as addiction and sleep disorders. Finally, more research is needed to determine the optimal dosing and administration of 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide for therapeutic use.
Méthodes De Synthèse
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzonitrile with methylamine, followed by the reaction of the resulting compound with 2-pyridinecarboxaldehyde. The final step involves the reaction of the intermediate compound with azetidine-3-carboxylic acid to yield 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been studied for its potential use in treating various medical conditions, including pain, anxiety, and depression. It has been shown to have analgesic effects in animal models of pain, and it has also been shown to reduce anxiety-like behavior in rats. In addition, 3-(3-Chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide has been studied for its potential use in treating depression, as it has been shown to increase the levels of certain neurotransmitters in the brain that are associated with mood regulation.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c1-21(16-12-22(13-16)17-7-2-3-10-20-17)18(23)9-8-14-5-4-6-15(19)11-14/h2-7,10-11,16H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVVMCABQFRLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=CC=CC=N2)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine](/img/structure/B2545010.png)
![3-[(2-ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2545013.png)

![tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2545015.png)



![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide](/img/structure/B2545022.png)


![4-chloro-N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3-nitrobenzamide](/img/no-structure.png)

